molecular formula C5H11NO2S2 B1657274 (2R)-2-AMINO-3-{[(METHYLSULFANYL)METHYL]SULFANYL}PROPANOIC ACID CAS No. 56010-93-6

(2R)-2-AMINO-3-{[(METHYLSULFANYL)METHYL]SULFANYL}PROPANOIC ACID

Cat. No.: B1657274
CAS No.: 56010-93-6
M. Wt: 181.3
InChI Key: VHYPETWOECSQQP-BYPYZUCNSA-N
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Description

(2R)-2-AMINO-3-{[(METHYLSULFANYL)METHYL]SULFANYL}PROPANOIC ACID: is a derivative of L-cysteine where the hydrogen attached to the sulfur is replaced by a methyl group.

Mechanism of Action

Target of Action

S-[(Methylsulfanyl)methyl]-L-cysteine, also known as (2R)-2-amino-3-(methylsulfanylmethylsulfanyl)propanoic acid, is a natural product that acts as a substrate in the catalytic antioxidant system mediated by methionine sulfoxide reductase A (MSRA) . MSRA is an enzyme that plays a crucial role in the repair of oxidatively damaged proteins and helps maintain protein function during oxidative stress .

Mode of Action

The compound interacts with MSRA, providing a source of sulfur for methionine . This interaction helps MSRA to reduce methionine sulfoxide back to methionine, thereby reversing the oxidative damage to proteins . This process is essential for maintaining protein function and preventing the accumulation of dysfunctional proteins .

Biochemical Pathways

The primary biochemical pathway affected by S-[(Methylsulfanyl)methyl]-L-cysteine is the methionine cycle . In this cycle, methionine is converted to S-adenosylmethionine (SAM), which acts as a universal methyl donor for a variety of biochemical reactions . Oxidative stress can convert methionine to methionine sulfoxide, impairing the methionine cycle . S-[(Methylsulfanyl)methyl]-L-cysteine, through its interaction with MSRA, helps restore the normal function of the methionine cycle .

Pharmacokinetics

The bioavailability of S-[(Methylsulfanyl)methyl]-L-cysteine is likely to be influenced by factors such as the dose, the presence of food, and individual differences in metabolism .

Result of Action

The action of S-[(Methylsulfanyl)methyl]-L-cysteine results in significant attenuation of plasma glucose, insulin, tumor necrosis factor-alpha, insulin resistance and improved antioxidant enzyme activities . These effects suggest potential antioxidative, neuroprotective, and anti-obesity activities .

Action Environment

The action, efficacy, and stability of S-[(Methylsulfanyl)methyl]-L-cysteine can be influenced by various environmental factors. For instance, oxidative stress levels in the body can affect the demand for this compound and its efficacy in reducing protein oxidation . Additionally, factors such as pH and temperature could potentially influence the stability of the compound .

Biochemical Analysis

Biochemical Properties

S-[(Methylsulfanyl)methyl]-L-cysteine can participate in various biochemical reactions. It has been found to interact with several enzymes, proteins, and other biomolecules. For instance, it was isolated from the urine of rats after they had been dosed with S-methyl-l-cysteine . The nature of these interactions is complex and often involves the transfer of the methylsulfanyl group, which can influence the function of the interacting biomolecule .

Cellular Effects

The effects of S-[(Methylsulfanyl)methyl]-L-cysteine on cells and cellular processes are diverse. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of S-[(Methylsulfanyl)methyl]-L-cysteine is complex. It can exert its effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of S-[(Methylsulfanyl)methyl]-L-cysteine can change over time. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of S-[(Methylsulfanyl)methyl]-L-cysteine can vary with different dosages in animal models

Metabolic Pathways

S-[(Methylsulfanyl)methyl]-L-cysteine is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can influence metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of S-[(Methylsulfanyl)methyl]-L-cysteine within cells and tissues are complex processes that involve various transporters and binding proteins

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-AMINO-3-{[(METHYLSULFANYL)METHYL]SULFANYL}PROPANOIC ACID typically involves the reaction of L-cysteine with methyl iodide in the presence of a base such as sodium ethylate. This reaction results in the substitution of the hydrogen atom on the sulfur with a methyl group .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions: (2R)-2-AMINO-3-{[(METHYLSULFANYL)METHYL]SULFANYL}PROPANOIC ACID undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can oxidize the sulfur atom in this compound.

    Reduction: Reducing agents like sodium borohydride can reduce the compound, particularly targeting any oxidized sulfur species.

    Substitution: The methylsulfanyl group can be substituted using nucleophiles under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can yield various derivatives depending on the nucleophile employed .

Scientific Research Applications

(2R)-2-AMINO-3-{[(METHYLSULFANYL)METHYL]SULFANYL}PROPANOIC ACID has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its role in physiological processes and its potential therapeutic effects.

    Medicine: Research has shown that this compound has antioxidant properties and can protect against mitochondrial dysfunction, making it a candidate for neuroprotective therapies.

    Industry: It is used in the development of new materials and as an additive in various industrial processes.

Comparison with Similar Compounds

    S-methyl-L-cysteine: A closely related compound where the sulfur atom is also methylated.

    Methionine: An essential amino acid with a similar sulfur-containing structure.

    Cysteine: The parent compound of (2R)-2-AMINO-3-{[(METHYLSULFANYL)METHYL]SULFANYL}PROPANOIC ACID, with a hydrogen atom attached to the sulfur.

Uniqueness: this compound is unique due to its specific methylsulfanyl group, which imparts distinct chemical and biological properties. Its ability to activate MsrA and provide antioxidant protection sets it apart from other similar compounds .

Properties

IUPAC Name

(2R)-2-amino-3-(methylsulfanylmethylsulfanyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2S2/c1-9-3-10-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHYPETWOECSQQP-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCSCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSCSC[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40726999
Record name S-[(Methylsulfanyl)methyl]-L-cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40726999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56010-93-6
Record name S-[(Methylthio)methyl]-L-cysteine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56010-93-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name S-[(Methylsulfanyl)methyl]-L-cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40726999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2R)-2-amino-3-{[(methylsulfanyl)methyl]sulfanyl}propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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